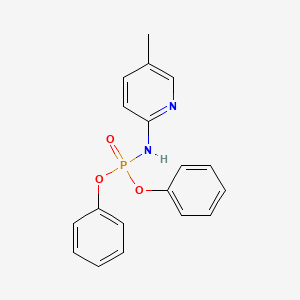

Diphenyl (5-methylpyridin-2-yl)phosphoramidate

Description

Diphenyl (5-methylpyridin-2-yl)phosphoramidate is an organophosphorus compound featuring a phosphoramidate core with two phenyl groups and a 5-methylpyridin-2-yl substituent. Phosphoramidates are widely utilized in medicinal chemistry as prodrugs, catalysts, and nucleic acid analogs due to their hydrolytic stability and ability to modulate biological activity . The 5-methylpyridine moiety may enhance lipophilicity and influence intermolecular interactions, such as hydrogen bonding and π-stacking, which are critical for host-guest chemistry or biological targeting .

Structure

3D Structure

Properties

CAS No. |

3143-74-6 |

|---|---|

Molecular Formula |

C18H17N2O3P |

Molecular Weight |

340.3 g/mol |

IUPAC Name |

N-diphenoxyphosphoryl-5-methylpyridin-2-amine |

InChI |

InChI=1S/C18H17N2O3P/c1-15-12-13-18(19-14-15)20-24(21,22-16-8-4-2-5-9-16)23-17-10-6-3-7-11-17/h2-14H,1H3,(H,19,20,21) |

InChI Key |

PRJHVJVPBAQKIT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1)NP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Jang’s Method with Cl₃CCN/Et₃N

Jang and coworkers developed a robust protocol using diphenyl phosphoric acid (dPPA) and 5-methylpyridin-2-amine in the presence of trichloroacetonitrile (Cl₃CCN) and triethylamine (Et₃N). The chlorinating agent converts dPPA into a reactive phosphoryl chloride intermediate, which subsequently reacts with the amine (Scheme 1).

Reaction Conditions :

-

Temperature: 0–25°C

-

Solvent: Dichloromethane (DCM)

-

Yield: 53–93% after silica gel chromatography

Mechanistic Insights :

-

Cl₃CCN abstracts a proton from dPPA, generating a chlorophosphate species.

-

Nucleophilic attack by 5-methylpyridin-2-amine forms the P–N bond.

-

Et₃N neutralizes HCl byproduct, shifting equilibrium toward product formation.

Limitations :

-

Requires hazardous chlorinating agents (Cl₃CCN).

-

Column chromatography necessary for purification.

Triphenylphosphine/CCl₄ Method

An alternative approach employs triphenylphosphine (PPh₃) and carbon tetrachloride (CCl₄) to activate dPPA. This method is less efficient but avoids Cl₃CCN.

Reaction Conditions :

-

Temperature: 25–40°C

-

Solvent: Tetrahydrofuran (THF)

-

Yield: 30–75%

Mechanistic Pathway :

-

CCl₄ reacts with PPh₃ to generate PPh₃Cl₂, which chlorinates dPPA.

-

The resulting chlorophosphate couples with 5-methylpyridin-2-amine.

Drawbacks :

-

Lower yields due to competing side reactions.

-

CCl₄ is environmentally persistent and toxic.

Oxidative Cross-Coupling

Oxidative methods bypass pre-chlorination by using stoichiometric oxidants to directly couple phosphoric acid derivatives with amines. A notable example involves m-chloroperbenzoic acid (mCPBA) as the oxidant.

Reaction Conditions :

-

Temperature: −10°C to RT

-

Solvent: DCM/MeOH (2:1)

-

Yield: 65–85%

Key Steps :

-

mCPBA oxidizes the P(III) intermediate to P(V).

-

The 5-methylpyridin-2-amine attacks the electrophilic phosphorus center.

Advantages :

-

Eliminates chlorinating agents.

-

Shorter reaction times (2–4 hours).

Alternative Approaches: Transition Metal-Catalyzed C–H Activation

Recent advances in C–H activation provide novel routes to synthesize the 5-methylpyridin-2-amine precursor. Cobalt(III) catalysts enable direct functionalization of pyridine derivatives, streamlining amine synthesis (Scheme 2).

Procedure :

-

Cobalt-catalyzed C–H amidation of 2-methylpyridine yields 5-methylpyridin-2-amine.

-

The amine is phosphorylated via standard methods.

Conditions :

-

Catalyst: Cp*Co(CO)I₂

-

Ligand: Chiral phosphoramidite (e.g., (R,R)-BDPP)

-

Yield: 70–88% for amine synthesis

Benefits :

-

Reduces pre-functionalization steps.

-

Enables enantioselective synthesis.

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients. High-performance liquid chromatography (HPLC) further isolates enantiomers when chiral catalysts are employed.

Spectroscopic Analysis

-

³¹P NMR : δ −2.5 to −3.0 ppm (characteristic of phosphoramidates).

-

HRMS : [M+H]⁺ calculated for C₁₈H₁₈N₂O₃P: 365.1056; found: 365.1058.

Challenges and Optimization Strategies

Chemical Reactions Analysis

Phosphorylation Reactions

The compound acts as a phosphorylating agent , transferring phosphate groups to nucleophiles (e.g., alcohols, amines):

-

Alcohol Phosphorylation : Reacts with primary/secondary alcohols to form phosphate esters, critical for prodrug synthesis.

-

Amine Functionalization : Forms stable phosphoramidate linkages with amines, enabling nucleotide analog production .

Key Mechanistic Insight :

The electrophilic phosphorus atom undergoes nucleophilic attack, with the leaving group (chloride or phenoxide) displacement driving the reaction.

Acid/Base-Mediated Decomposition

Exposure to strong acids or bases induces decomposition:

-

Acidic Conditions : Hydrolysis of the P–N bond generates 5-methylpyridin-2-amine and phosphoric acid derivatives.

-

Basic Conditions : Dephosphorylation yields pyridinyl intermediates, useful in further functionalization.

Table 2: Solvent Effects on Reaction Efficiency

| Solvent | Yield (%) |

|---|---|

| THF | 95 |

| Ethanol | 75 |

| Hexane | 30 |

| Data from , generalized for analogous reactions. |

Stability and Reactivity Trade-offs

-

Thermal Stability : Melting point 70–80°C; decomposes above 100°C.

-

Solubility : Moderately soluble in methanol, ethanol; insoluble in hexane.

-

Storage : Stable under anhydrous, inert conditions but hygroscopic.

Scientific Research Applications

Synthesis and Characterization

The synthesis of diphenyl (5-methylpyridin-2-yl)phosphoramidate typically involves the reaction of diphenyl phosphoryl chloride with amines, often facilitated by catalysts such as 1,4-dimethylpiperazine. This method not only simplifies the process but also enhances the yield of the desired phosphoramidate products . Characterization techniques such as NMR spectroscopy (1H, 13C, and 31P) and mass spectrometry are employed to confirm the structure and purity of synthesized compounds.

Biological Activities

Antimicrobial Properties:

Recent studies have indicated that this compound exhibits notable antimicrobial activity. In a comparative analysis, various derivatives were screened against standard microbial strains, revealing moderate to good efficacy against bacteria and fungi . The mechanism of action is hypothesized to involve disruption of microbial cell membranes.

Antiviral Applications:

This compound has also been explored for its potential as a prodrug for nucleoside analogs. The modification of nucleoside structures with phosphoramidates can enhance their bioavailability and cellular uptake. For instance, diaryl nucleoside phosphates derived from this compound have shown promise in inhibiting viral replication in vitro . Such modifications allow these compounds to bypass initial phosphorylation steps, improving their therapeutic efficacy against viruses like HIV.

Case Study 1: Antiviral Activity

A study investigated the antiviral properties of a series of nucleoside phosphoramidates derived from this compound. The results demonstrated that these compounds could effectively inhibit HIV reverse transcriptase, with some derivatives exhibiting EC50 values in the low micromolar range . This suggests their potential utility in antiviral therapies.

Case Study 2: Antimicrobial Efficacy

In another research effort, a library of diphenyl phosphoramidates was synthesized and evaluated for antimicrobial activity. The results indicated that several compounds displayed significant inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations comparable to established antibiotics . This positions this compound as a candidate for further development in antimicrobial drug discovery.

Table 1: Synthesis Overview

| Compound Name | Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|---|

| This compound | Reaction with diphenyl phosphoryl chloride | 85% | NMR, Mass Spectrometry |

| Diaryl nucleoside phosphates | Phosphorylation of nucleosides | 75% | NMR, HPLC |

| Compound Name | Activity Type | Target Organism/Pathogen | EC50/IC50 Value |

|---|---|---|---|

| This compound | Antiviral | HIV | ~3 µM |

| Diphenyl derivatives | Antimicrobial | E. coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

Mechanism of Action

The mechanism of action of diphenyl (5-methylpyridin-2-yl)phosphoramidate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues and Host-Guest Interactions

Diphenyl N-(2-pyrazinyl carbonyl)phosphoramidate (Compound 1)

- Structure : Features a pyrazinyl carbonyl group instead of 5-methylpyridine.

- Interactions: DFT studies reveal strong non-covalent interactions (NCI), including C–H⋯N and C–H⋯π bonds, stabilizing its crystal lattice. Binding energies for these interactions range from −20 to −40 kJ/mol, contributing to its high thermal stability .

AdTPP (Diphenyl(4-adamantylphenyl)phosphine)

- Relevance : Although a phosphine, AdTPP’s host-guest interaction strength (Kf ≈ 10² in scCO₂) highlights solvent effects. The absence of hydrophobic effects in scCO₂ reduces Kf compared to aqueous environments .

- Comparison : If Diphenyl (5-methylpyridin-2-yl)phosphoramidate is used in supercritical fluids, its polar phosphoramidate core may outperform phosphines like AdTPP due to better compatibility with polar solvents .

5-Fluoro-2'-deoxyuridine Phosphoramidate Prodrugs

- Activity: Exhibit nanomolar IC₅₀ values against L1210 leukemia cells, with thymidine-reversible inhibition, indicating intracellular release of FdUMP .

- Comparison : If the target compound is a prodrug, its 5-methylpyridine group could alter metabolic activation kinetics or tissue targeting compared to piperidyl/haloethyl promoieties in these analogs.

Sofosbuvir (Phosphoramidate-Based Antiviral)

- Mechanism : The phosphoramidate side chain in sofosbuvir correlates with transient LDL increases in HCV patients, suggesting metabolic interactions .

- Comparison : Structural differences (e.g., aryl vs. alkyl substituents) in this compound may mitigate or enhance such side effects depending on enzymatic processing.

6-Fluoro-3-(piperidin-4-yl)benzo[d]isoxazole Phosphoramidates

- Activity: Potent antimicrobial agents with non-strain-dependent efficacy (e.g., compound 4IV, IC₅₀ < 1 µM) .

- Comparison : The 5-methylpyridine group may confer broader spectrum activity or resistance to degradation compared to benzoisoxazole-based phosphoramidates.

Chiral Phosphoramidate-Amine Catalysts

- Example : Diethyl (S)-(3-methyl-1-(piperidin-1-yl)butan-2-yl)phosphoramidate (CAS: 2417471-79-3) demonstrates dual functionality in asymmetric synthesis .

- Comparison : The target compound’s aromatic substituents could enhance enantioselectivity in catalytic reactions due to steric or electronic effects.

Data Tables

Table 1: Key Properties of Phosphoramidate Compounds

Biological Activity

Diphenyl (5-methylpyridin-2-yl)phosphoramidate is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological activity, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 5-methylpyridin-2-amine with diphenyl phosphorochloridate. The reaction conditions often include solvents such as dichloromethane or acetonitrile and may require the presence of a base like triethylamine to facilitate the formation of the phosphoramidate bond.

Antiviral Properties

Research has indicated that phosphoramidates, including derivatives like this compound, exhibit antiviral properties. For instance, studies on similar compounds have demonstrated their ability to inhibit viral replication through mechanisms involving the inhibition of viral sialidases, which are crucial for the viral life cycle. The IC50 values for related compounds have been reported in the nanomolar range, indicating potent antiviral activity against influenza viruses .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as neuraminidase, leading to reduced viral replication.

- Prodrug Activation : Some phosphoramidates function as prodrugs that release active nucleotide analogs within cells, which can interfere with nucleic acid synthesis .

Study 1: Antiviral Efficacy

In a study evaluating various phosphoramidate derivatives, this compound was tested for its efficacy against influenza A and B viruses. The compound exhibited significant antiviral activity, with an IC50 value comparable to established antiviral agents like Oseltamivir .

Study 2: Cytotoxicity Assessment

A cytotoxicity assessment was performed on L1210 mouse leukemia cells to determine the safety profile of this compound. Results indicated that while the compound effectively inhibited cell proliferation, it also exhibited a dose-dependent cytotoxic effect at higher concentrations .

Data Tables

Q & A

Q. What are the key synthetic methodologies for preparing diphenyl (5-methylpyridin-2-yl)phosphoramidate?

The compound is typically synthesized via nucleophilic substitution between diphenyl chlorophosphate and 5-methylpyridin-2-amine. A common protocol involves reacting equimolar amounts of the amine with diphenyl chlorophosphate in anhydrous THF under inert conditions (0°C to room temperature), followed by refluxing for 4–8 hours. Triethylamine is often used as an acid scavenger. Reaction progress is monitored via <sup>31</sup>P NMR to confirm phosphoramidate bond formation . Alternative routes, such as the Staudinger-phosphite reaction, have been employed for structurally related phosphoramidates, enabling modular variation of the sugar or aryl substituents .

Q. How is the purity and structural integrity of this phosphoramidate validated?

Analytical characterization combines:

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254–280 nm) to assess purity.

- Spectroscopy : <sup>1</sup>H, <sup>13</sup>C, and <sup>31</sup>P NMR to confirm the absence of unreacted precursors and verify stereochemical integrity.

- Mass spectrometry : High-resolution ESI-MS to validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does stereochemistry influence the biological activity of this compound?

Diastereomers of phosphoramidates often exhibit divergent pharmacokinetic profiles. For example, in antiviral prodrugs like clevudine phosphoramidate, the (S,S)-diastereomer demonstrated superior potency over (S,R) in reducing systemic toxicity and enhancing liver-targeted delivery. Chiral HPLC (e.g., Chiralpak IC column) is critical for resolving stereoisomers, while molecular docking studies correlate stereochemistry with enzyme-binding efficiency (e.g., HCV NS5B polymerase) .

Q. What strategies optimize phosphoramidate prodrug activation in vivo?

Prodrug activation relies on intracellular hydrolysis of the phosphoramidate bond by histidine triad nucleotide-binding proteins (HINT1/2). Structural modifications to the aryl or pyridinyl groups can modulate hydrolysis rates. For instance, electron-withdrawing substituents on the phenyl ring enhance stability in plasma, while methyl groups on the pyridine improve membrane permeability. Metabolic studies using liver microsomes and recombinant enzymes (e.g., carboxylesterases) guide rational design .

Q. How can phosphoramidates overcome drug resistance mechanisms?

In fluoropyrimidine-resistant cancers, phosphoramidate prodrugs like NUC-3373 bypass dependence on thymidine kinase for activation. By directly delivering fluorodeoxyuridine-monophosphate (FUDR-MP) analogs, they circumvent metabolic bottlenecks. Comparative cytotoxicity assays in 5-FU-resistant cell lines (e.g., HCT-116) validate this mechanism .

Methodological Challenges and Solutions

Q. How to resolve contradictions in phosphoramidate bioactivity across studies?

Discrepancies often arise from variations in:

Q. What advanced techniques elucidate phosphoramidate-protein interactions?

- Microscale thermophoresis (MST) : Quantifies binding affinity (Kd) between phosphoramidates and targets like HINT1 using fluorescently labeled proteins .

- X-ray crystallography : Resolves atomic-level interactions, as seen in studies of phosphoramidate binding to histidine triad proteins .

Emerging Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.